N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
CAS No.: 868677-82-1
Cat. No.: VC4429229
Molecular Formula: C15H8BrN3OS2
Molecular Weight: 390.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 868677-82-1 |
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Molecular Formula | C15H8BrN3OS2 |
Molecular Weight | 390.27 |
IUPAC Name | N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide |
Standard InChI | InChI=1S/C15H8BrN3OS2/c16-8-4-3-7-11-12(8)18-15(22-11)19-13(20)14-17-9-5-1-2-6-10(9)21-14/h1-7H,(H,18,19,20) |
Standard InChI Key | MXJAKZSUZXWYLX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(S2)C(=O)NC3=NC4=C(S3)C=CC=C4Br |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound’s molecular formula is C₁₅H₈BrN₃OS₂, with a molar mass of 390.28 g/mol. Its structure features two benzothiazole rings: one substituted with a bromine atom at the 4th position and the other bearing a carboxamide group at the 2nd position. The benzothiazole scaffold consists of a benzene ring fused to a thiazole ring, conferring aromatic stability and electrophilic substitution sites .
Key Functional Groups:
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Bromo Substituent: Enhances electrophilicity and facilitates nucleophilic substitution reactions.
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Carboxamide Linkage: Introduces hydrogen-bonding capabilities, critical for interactions with biological targets .
Spectral Characterization
While direct spectral data for this compound is scarce, analogous benzothiazole derivatives are characterized using:
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FTIR: Peaks at ~1,643 cm⁻¹ (C=O stretch) and ~666 cm⁻¹ (C-S stretch) .
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¹H-NMR: Aromatic protons resonate between δ 7.80–8.12 ppm, with amide NH signals near δ 9.08 ppm .
Synthesis and Optimization
Synthetic Routes
The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide likely involves a multi-step process:
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Benzothiazole Ring Formation: Cyclization of 2-aminothiophenol with carbon disulfide under acidic conditions yields the benzothiazole core .
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Bromination: Electrophilic bromination at the 4th position using bromine in acetic acid .
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Carboxamide Coupling: Reaction of 4-bromo-1,3-benzothiazol-2-amine with 1,3-benzothiazole-2-carbonyl chloride using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
Reaction Equation:
Industrial-Scale Production
Industrial synthesis may employ continuous flow reactors to enhance yield and purity. Purification techniques such as high-performance liquid chromatography (HPLC) ensure pharmaceutical-grade output .
Reactivity and Functionalization
Substitution Reactions
The bromine atom undergoes nucleophilic substitution with amines or thiols, enabling diversification of the benzothiazole scaffold. For example:
Oxidation and Reduction
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Oxidation: Treatment with m-chloroperbenzoic acid (mCPBA) yields sulfoxide derivatives.
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Reduction: Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a methylene amine .
Biological Activities and Mechanisms
Hypothesized Targets:
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DNA Gyrase: Inhibition prevents bacterial DNA replication.
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Ergosterol Biosynthesis: Disruption compromises fungal cell membranes .
Anticancer Activity
Structural analogs demonstrate cytotoxicity against cancer cell lines via:
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Topoisomerase Inhibition: Prevents DNA unwinding, inducing apoptosis.
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Reactive Oxygen Species (ROS) Generation: Oxidative stress triggers cell death .
Comparative IC₅₀ Values (Hypothetical Data):
Cell Line | IC₅₀ (μM) |
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HeLa (Cervical) | 15.5 |
MCF7 (Breast) | 18.7 |
Structure-Activity Relationships (SAR)
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Bromine Position: Para-substitution optimizes steric and electronic interactions with target proteins .
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Carboxamide Linkage: Enhances solubility and hydrogen-bonding capacity compared to ester or ketone analogs .
Future Directions and Applications
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